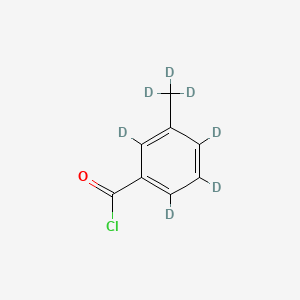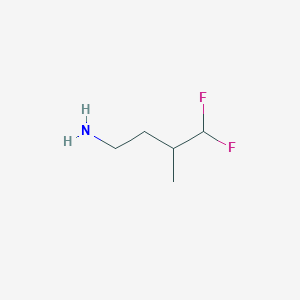
4,4-Difluoro-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C5H11F2N It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms, and a methyl group is attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylbutan-1-amine typically involves the introduction of fluorine atoms into the butanamine structure. One common method is the difluoromethylation of 3-methylbutan-1-amine using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This method also minimizes the risk of exposure to hazardous chemicals and improves overall safety.
化学反应分析
Types of Reactions
4,4-Difluoro-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alkane.
Substitution: Hydroxyl or amino derivatives.
科学研究应用
4,4-Difluoro-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4,4-Difluoro-3-methylbutan-1-amine depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The fluorine atoms can also increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
相似化合物的比较
Similar Compounds
3-Methylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluorobutan-1-amine: Similar structure but without the methyl group, leading to differences in reactivity and applications.
4-Fluoro-3-methylbutan-1-amine:
Uniqueness
4,4-Difluoro-3-methylbutan-1-amine is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C5H11F2N |
|---|---|
分子量 |
123.14 g/mol |
IUPAC 名称 |
4,4-difluoro-3-methylbutan-1-amine |
InChI |
InChI=1S/C5H11F2N/c1-4(2-3-8)5(6)7/h4-5H,2-3,8H2,1H3 |
InChI 键 |
YYRIUAUPSGRMIH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
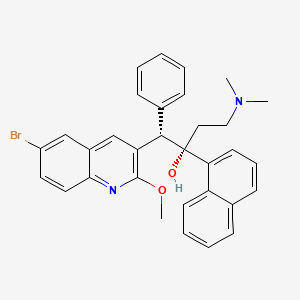

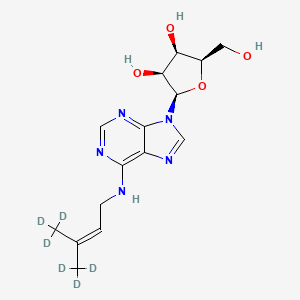
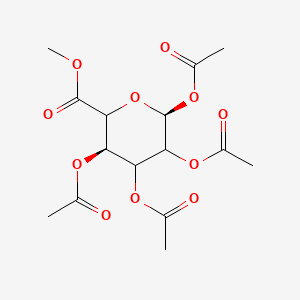
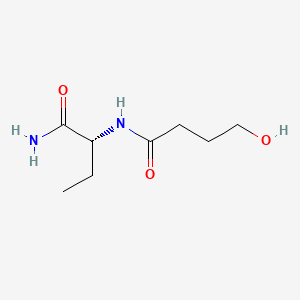
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
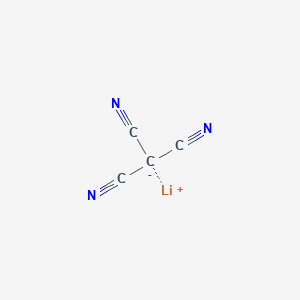
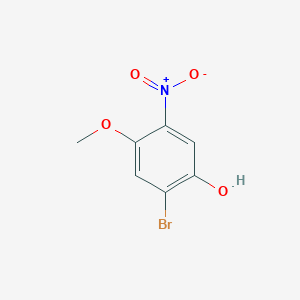
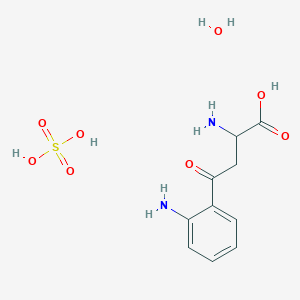
![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
